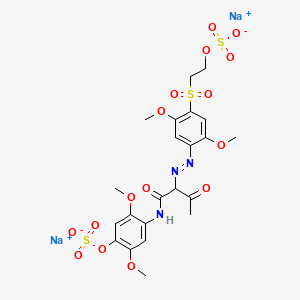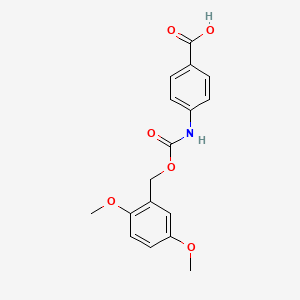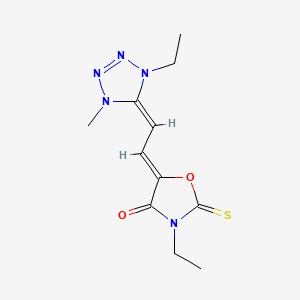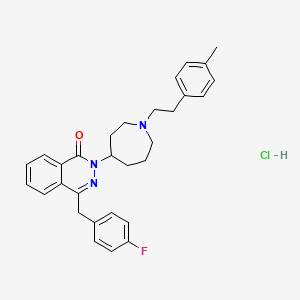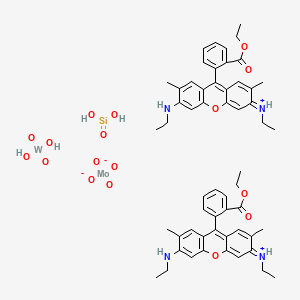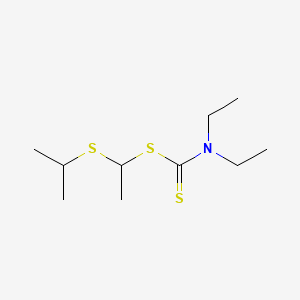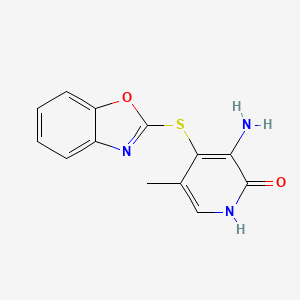
2(1H)-Pyridinone, 3-amino-4-(2-benzoxazolylthio)-5-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyridinone, 3-amino-4-(2-benzoxazolylthio)-5-methyl- is a heterocyclic compound that combines the structural features of pyridinone and benzoxazole
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 3-amino-4-(2-benzoxazolylthio)-5-methyl- typically involves the reaction of 2-aminophenol with various aldehydes, acids, or their derivatives under different conditions. For instance, the reaction between 2-aminophenol and aldehydes in the presence of a base like potassium carbonate (K₂CO₃) and an oxidant such as tert-butyl hydroperoxide (TBHP) can yield benzoxazole derivatives . The reaction conditions often include the use of solvents like methyl cyanide or dimethyl sulfoxide (DMSO) and may involve heating or irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
2(1H)-Pyridinone, 3-amino-4-(2-benzoxazolylthio)-5-methyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like TBHP.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or thio groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include bases like K₂CO₃, oxidants like TBHP, and reducing agents like NaBH₄. Reaction conditions often involve the use of solvents such as DMSO or ethanol and may require heating or irradiation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted benzoxazole compounds .
科学的研究の応用
2(1H)-Pyridinone, 3-amino-4-(2-benzoxazolylthio)-5-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
作用機序
The exact mechanism of action of 2(1H)-Pyridinone, 3-amino-4-(2-benzoxazolylthio)-5-methyl- is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For instance, the compound may interact with enzymes or receptors involved in various biological processes, leading to its observed biological activities.
類似化合物との比較
Similar Compounds
2-Amino-1,3,4-oxadiazole derivatives: These compounds share structural similarities and have been studied for their antibacterial and other biological activities.
4,4’-Bis(2-benzoxazolyl)stilbene: This compound is known for its fluorescence properties and is used in materials science.
Uniqueness
2(1H)-Pyridinone, 3-amino-4-(2-benzoxazolylthio)-5-methyl- is unique due to its combination of pyridinone and benzoxazole moieties, which confer distinct chemical and biological properties
特性
CAS番号 |
172469-97-5 |
|---|---|
分子式 |
C13H11N3O2S |
分子量 |
273.31 g/mol |
IUPAC名 |
3-amino-4-(1,3-benzoxazol-2-ylsulfanyl)-5-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C13H11N3O2S/c1-7-6-15-12(17)10(14)11(7)19-13-16-8-4-2-3-5-9(8)18-13/h2-6H,14H2,1H3,(H,15,17) |
InChIキー |
RXZBCMFQHKTVPW-UHFFFAOYSA-N |
正規SMILES |
CC1=CNC(=O)C(=C1SC2=NC3=CC=CC=C3O2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


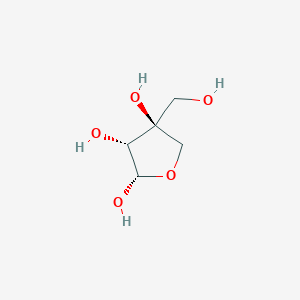

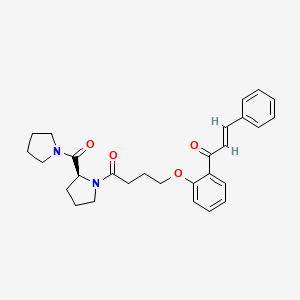

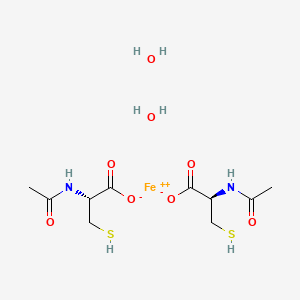


![1-[1,2-Dihydro-6-hydroxy-4-methyl-5-[[2-[(nonyloxy)carbonyl]phenyl]azo]-2-oxo-3-pyridyl]pyridinium chloride](/img/structure/B12718185.png)
